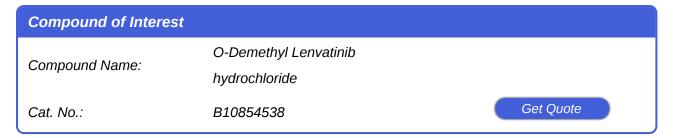




# Application Note: Analytical Strategies for Impurity Profiling of Lenvatinib

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Lenvatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] It primarily targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the medication.[5]

Impurity profiling involves the identification, quantification, and characterization of these unwanted chemicals. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[5][6][7] According to ICH Q3A/B guidelines, impurities present at levels above 0.1% generally require identification and characterization.[6][7] This application note details robust analytical techniques for the comprehensive impurity profiling of Lenvatinib, including protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside methodologies for forced degradation studies.

## Classification of Lenvatinib Impurities



Impurities in Lenvatinib can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[7][8] They are broadly classified as:

- Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation-related.[7] A patent for an HPLC method discloses the existence of at least nine specific process and degradation impurities, designated as compounds A-I and LVTN-1.[9]
- Inorganic Impurities: These may result from the manufacturing process and include reagents, catalysts, and heavy metals.[7]
- Residual Solvents: Trace amounts of solvents used during synthesis may remain in the final product.[7][8]

Several specific Lenvatinib impurities have been identified, including Desamino Hydroxy Lenvatinib and Descyclopropyl Lenvatinib.[8][10]

## **Experimental Protocols**

# High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

A validated stability-indicating HPLC method is essential for separating and quantifying Lenvatinib from its potential impurities and degradation products.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a composite based on several validated methods for Lenvatinib analysis.[11] [12][13][14]

- Chromatographic System:
  - Instrument: WATERS HPLC with Auto Sampler (e.g., Separation module 2695) and a Photodiode Array (PDA) detector.[11][13]
  - Column: Thermosil C18 (150 mm x 4.6 mm, 5.0 μm) or equivalent.[11][13]
  - Column Temperature: Ambient.[12]



• Mobile Phase: A mixture of Methanol and Water (65:35 v/v).[11] The mobile phase should be filtered through a 0.22  $\mu$ m filter and degassed prior to use.

Flow Rate: 0.8 mL/min.[11][13]

Injection Volume: 20 μL.[12]

Detection Wavelength: 265 nm.[11][13]

Run Time: Approximately 7-10 minutes.[12]

- Standard and Sample Preparation:
  - Diluent: Use the mobile phase as the diluent.[12]
  - Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lenvatinib reference standard in the diluent to obtain a known concentration (e.g., 100 μg/mL).
  - Sample Solution: For capsule dosage forms, accurately weigh the powder equivalent to 10 mg of Lenvatinib, transfer to a 10 mL volumetric flask, dissolve in diluent with sonication, and dilute to volume. Further dilute this stock to a final concentration within the linear range of the method.[11]
- Procedure & System Suitability:
  - Inject the blank (diluent), followed by the standard solution multiple times to check for system suitability.
  - Key system suitability parameters include:
    - Tailing Factor: Should be ≤ 2.0 (A reported value is 1.23).[11][13]
    - Theoretical Plates: Should be > 2000 (A reported value is 4146).[11][13]
    - %RSD for peak areas: Should be ≤ 2.0%.
  - Inject the sample solutions for analysis.



Calculate the amount of each impurity using the relative response factor (RRF) if known,
 or as a percentage of the main Lenvatinib peak area.

# LC-MS/MS for Impurity Identification and Characterization

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and for sensitive quantification in biological matrices.[1][15][16]

Protocol: LC-MS/MS Analysis

This protocol is based on a method developed for the analysis of Lenvatinib and its impurities in rat plasma.[1][2][17]

- Chromatographic System (LC):
  - Instrument: A suitable LC system coupled to a triple quadrupole mass spectrometer.
  - Column: X-Bridge phenyl column (150 x 4.6 mm, 3.5 μm).[1][2]
  - Mobile Phase:
    - A: 1 mL formic acid in 1 L of water (0.1% Formic Acid in Water).[1][2]
    - B: Acetonitrile.[1][2]
  - Elution: Gradient elution.[1][2]
  - Flow Rate: 1.0 mL/min.[1][2]
  - Run Time: 30 minutes.[1][2]
- Mass Spectrometry System (MS/MS):
  - Ionization Source: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan/product ion scan for characterization of unknown impurities.



- Sample Preparation (from plasma):
  - This typically involves protein precipitation (PP) or solid-phase extraction (SPE) to remove matrix components.[18]
  - An internal standard (e.g., Carfilzomib) is added before extraction to ensure accuracy.[1][2]
- Procedure:
  - Optimize MS parameters (e.g., cone voltage, collision energy) for Lenvatinib and known impurities by infusing standard solutions.
  - Develop MRM transitions for quantitative analysis.
  - Analyze samples and use full scan and product ion scan data to propose structures for any new peaks observed.

#### **Forced Degradation Studies**

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that could form under various stress conditions.[19][20] These studies are conducted according to ICH guideline Q1A(R2). [19][21]

Protocol: Stress Condition Application

- Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period.
  Neutralize the solution before analysis. Lenvatinib has been shown to be sensitive to acidic hydrolysis.[22]
- Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C. Neutralize the solution before analysis. Lenvatinib is also sensitive to alkaline hydrolysis, which can generate multiple degradation products.
- Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature.



- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several days.
- Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, dilute the samples appropriately and analyze using the validated stability-indicating HPLC method to resolve the degradation products from the parent drug.[22]

### **Data Presentation**

Quantitative data from method validation and analysis should be presented clearly for easy interpretation.

Table 1: HPLC Method and Validation Parameters

| Parameter                    | Condition / Value                     | Reference |
|------------------------------|---------------------------------------|-----------|
| Chromatographic Conditions   |                                       |           |
| Column                       | Thermosil C18 (150mm x<br>4.6mm, 5μm) | [11][13]  |
| Mobile Phase                 | Methanol:Water (65:35 v/v)            | [11][13]  |
| Flow Rate                    | 0.8 mL/min                            | [11][13]  |
| Detection                    | UV at 265 nm                          | [11][13]  |
| Retention Time               | ~4.35 min                             | [11][13]  |
| Validation Parameters        |                                       |           |
| Linearity Range              | 30 - 150 μg/mL                        | [11][13]  |
| Correlation Coefficient (r²) | 0.999                                 | [11][13]  |
| Accuracy (% Recovery)        | 100.4%                                | [11][13]  |
| Precision (%RSD)             | 0.5% (Repeatability)                  | [11][13]  |
| Limit of Detection (LOD)     | 2.97 μg/mL                            | [11][13]  |



| Limit of Quantification (LOQ) | 9.92  $\mu$ g/mL |[11][13] |

Table 2: Summary of Forced Degradation Results

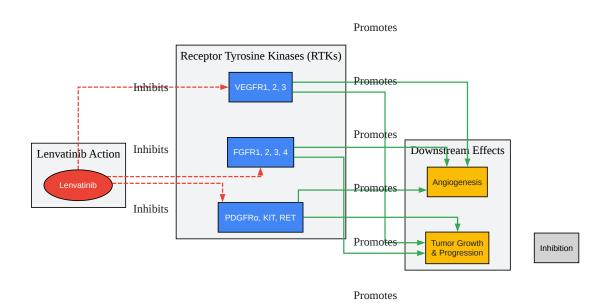
| Stress Condition | Reagent/Condition                        | Observation   | Reference |
|------------------|--|---|-----------|
| Acid Hydrolysis  | 0.1 M HCI, 80°C                          | Significant degradation, formation of DP I &                | [22]      |
| Base Hydrolysis  | 0.1 M NaOH, 80°C                         | Significant<br>degradation, formation<br>of DP II, III, & V |           |
| Oxidation        | 3-30% H <sub>2</sub> O <sub>2</sub> , RT | Comparatively stable  | [22]      |
| Thermal          | Dry Heat, 105°C                          | Comparatively stable  | [22]      |
| Photolytic       | UV/Visible Light                         | Comparatively stable  | [22]      |

| Neutral Hydrolysis | Water, Reflux | Comparatively stable |[22] |

### **Visualizations**

Diagrams help visualize complex workflows and pathways, aiding in comprehension.

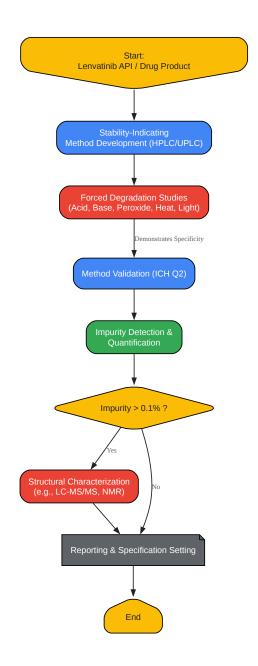




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Caption: Simplified Lenvatinib mechanism of action.

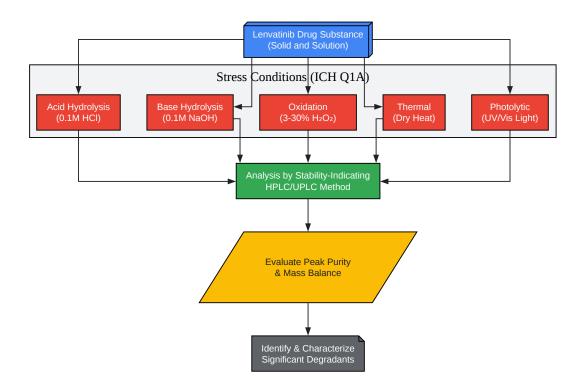




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Caption: General workflow for impurity profiling.





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Caption: Workflow for forced degradation studies.

### Conclusion

The impurity profiling of Lenvatinib is a mandatory regulatory requirement that ensures the quality and safety of the final pharmaceutical product. A combination of stability-indicating



chromatographic techniques, primarily RP-HPLC for quantification and LC-MS/MS for identification, provides a robust framework for this task.[1][23] Comprehensive forced degradation studies are critical for identifying potential degradants and establishing the specificity of the analytical methods.[20][24] The protocols and data presented in this application note offer a detailed guide for researchers and scientists involved in the development and quality control of Lenvatinib.

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